

# Literature review on the reactivity of 2-Methyl-1H-pyrrole

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## Compound of Interest

Compound Name: 2-Methyl-1H-pyrrole

Cat. No.: B1330387

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## An In-depth Technical Guide on the Reactivity of 2-Methyl-1H-pyrrole

This guide provides a comprehensive overview of the chemical reactivity of **2-Methyl-1H-pyrrole**, tailored for researchers, scientists, and professionals in drug development. It covers key reaction types, including electrophilic substitution, oxidation, reduction, and cycloaddition, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

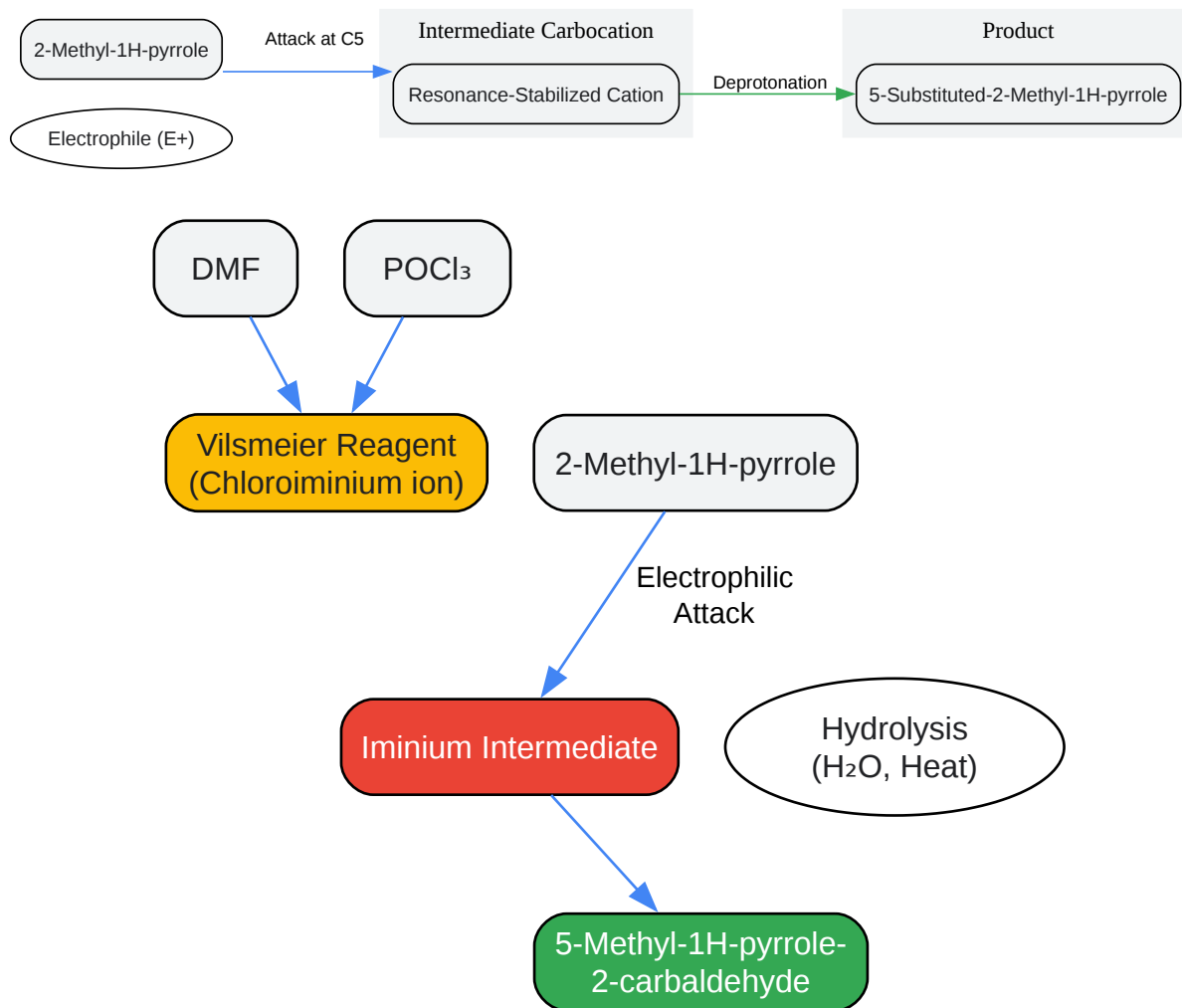
## Introduction to 2-Methyl-1H-pyrrole

**2-Methyl-1H-pyrrole** is an aromatic heterocyclic compound.<sup>[1]</sup> Like pyrrole, it possesses a five-membered ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the  $\pi$ -electron system, conferring aromaticity to the ring.<sup>[2]</sup> This electron-rich nature makes the pyrrole ring highly reactive towards electrophiles, significantly more so than benzene.<sup>[3][4]</sup> The methyl group at the C2 position is an electron-donating group, which further activates the ring towards electrophilic attack and influences the regioselectivity of these reactions.

## Electrophilic Aromatic Substitution

Electrophilic substitution is the most characteristic reaction of pyrroles. The attack of an electrophile occurs preferentially at the  $\alpha$ -positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the  $\beta$ -positions (C3 and C4).<sup>[3][5]</sup> In **2-Methyl-1H-pyrrole**, the C2 position is

occupied, so electrophilic attack is strongly directed to the C5 position. If the C5 position is blocked, substitution may occur at C3 or C4.



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